molecular formula C11H12N2O5 B13898308 Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Cat. No.: B13898308
M. Wt: 252.22 g/mol
InChI Key: YSUARQGASNTWJF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate typically involves the reaction of 4-methyl-2-nitrophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzodioxane-2-carboxylate
  • Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Uniqueness

Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a nitro group and a carboxylate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C11H12N2O5/c1-12-6-10(11(14)17-2)18-9-4-3-7(13(15)16)5-8(9)12/h3-5,10H,6H2,1-2H3

InChI Key

YSUARQGASNTWJF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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